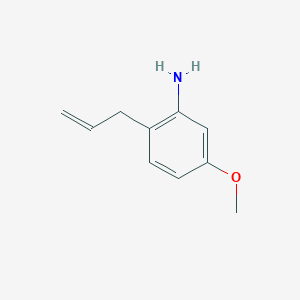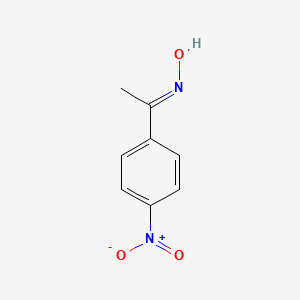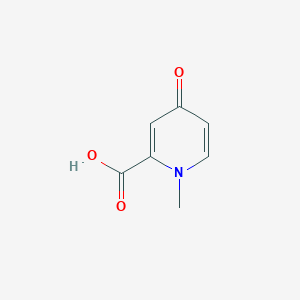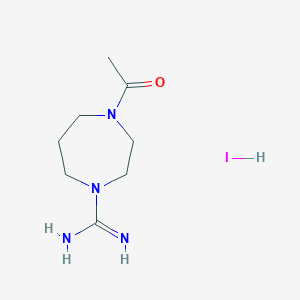
4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for preparing 4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide are not extensively documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the reaction of appropriate precursors under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and consistency.
Analyse Chemischer Reaktionen
4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide is primarily used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent in various biochemical assays and experiments to study protein interactions, modifications, and functions. It may also have applications in medicinal chemistry and drug discovery, where it can be used to investigate the biological activities of potential therapeutic agents .
Wirkmechanismus
as a chemical reagent, it likely interacts with proteins and other biomolecules through various chemical reactions, such as binding to active sites or modifying specific amino acid residues . These interactions can affect the structure and function of proteins, thereby influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide can be compared with other similar compounds, such as:
4-Benzyl-1,4-diazepane-1-carboximidamide: This compound has a similar structure but with a benzyl group instead of an acetyl group.
1,4-Diazepane-1-carboximidamide: This compound lacks the acetyl group present in this compound.
The presence of the acetyl group in this compound may confer unique chemical properties and reactivity compared to these similar compounds .
Eigenschaften
IUPAC Name |
4-acetyl-1,4-diazepane-1-carboximidamide;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.HI/c1-7(13)11-3-2-4-12(6-5-11)8(9)10;/h2-6H2,1H3,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDRWSHCWVTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=N)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672338 | |
| Record name | 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59784-53-1 | |
| Record name | 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)


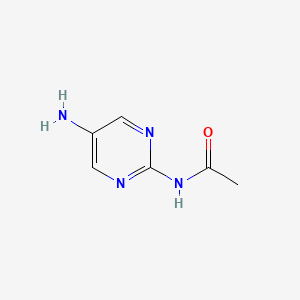
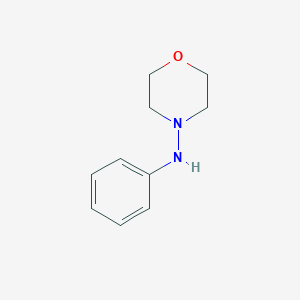
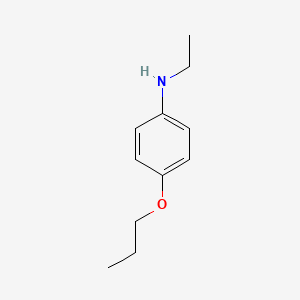

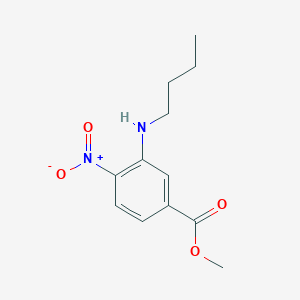

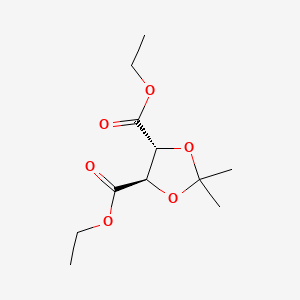
![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)
